6-Amino-3-(4-formylphenyl)picolinic acid
Description
6-Amino-3-(4-formylphenyl)picolinic acid (CAS: 1261900-12-2, molecular formula: C₁₃H₁₀N₂O₃) is a picolinic acid derivative featuring a 4-formylphenyl substituent at the 3-position and an amino group at the 6-position of the pyridine ring. This compound’s structure combines a carboxyl group (-COOH) with electron-withdrawing (formyl) and electron-donating (amino) substituents, creating unique electronic and steric properties. It is primarily used as a building block in organic synthesis, particularly in pharmaceutical intermediates and optoelectronic materials . Its formyl group enables participation in condensation reactions (e.g., Schiff base formation), while the amino group enhances hydrogen-bonding interactions .
Properties
IUPAC Name |
6-amino-3-(4-formylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-11-6-5-10(12(15-11)13(17)18)9-3-1-8(7-16)2-4-9/h1-7H,(H2,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEQJZIFJWZSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(N=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(4-formylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-formylbenzonitrile with 2-amino-3-picolinic acid under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-(4-formylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: 6-Amino-3-(4-carboxyphenyl)picolinic acid.
Reduction: 6-Amino-3-(4-hydroxymethylphenyl)picolinic acid.
Substitution: Derivatives with different substituents on the amino group.
Scientific Research Applications
6-Amino-3-(4-formylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-formylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to metal ions, forming stable complexes that can modulate enzyme activities and cellular processes. The formyl group can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules, thereby altering their function .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The formyl group in the target compound reduces electron density at the pyridine ring compared to electron-donating groups (e.g., tert-butyl), influencing reactivity in electrophilic substitution reactions .
- Solubility : Halogenated derivatives (e.g., Cl/F-substituted) exhibit lower aqueous solubility but higher solubility in polar aprotic solvents like DMSO .
- Thermal Stability : Bulky substituents (e.g., tert-butyl) enhance thermal stability, making such derivatives suitable for high-temperature applications in materials science .
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